

Djalonensone-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Djalonensone-d3

Cat. No.: B12380785

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In-Depth Technical Guide: Djalonensone-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Djalonensone-d3**, a deuterated form of the natural mycotoxin Djalonensone, also known as Alternariol monomethyl ether (AME). This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and visualization of its biological interactions.

Core Compound Data

Djalonensone-d3 is the deuterated stable isotope of Djalonensone. Key quantitative data for both compounds are summarized below for easy reference and comparison.

Property	Djalonensone-d3 (Alternariol monomethyl ether-d3)	Djalonensone (Alternariol monomethyl ether)
CAS Number	2468774-90-3[1]	23452-05-3
Molecular Weight	275.27 g/mol [2]	272.25 g/mol
Molecular Formula	C15H9D3O5	C15H12O5



Toxicological Profile and Cellular Effects

Djalonensone, the parent compound of **Djalonensone-d3**, is a mycotoxin produced by fungi of the Alternaria genus. It is recognized for its cytotoxic, genotoxic, mutagenic, and carcinogenic properties. In vitro studies have demonstrated that Djalonensone can induce cell death and oxidative stress in various cell lines, including swine intestinal epithelial cells, and human colon carcinoma and liver cancer cell lines.[2][3][4]

The cytotoxic effects of Djalonensone are dose-dependent and have been shown to induce apoptosis through the activation of the mitochondrial pathway.[3][4] This involves the activation of caspase-3/7, leading to programmed cell death.[2][5][6] Furthermore, exposure to Djalonensone has been linked to an increase in the percentage of cells in the G2 phase of the cell cycle.[2]

Experimental Protocols

Detailed methodologies for assessing the cellular effects of Djalonensone (AME) are outlined below, based on published in vitro studies. **Djalonensone-d3** is primarily used as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of Djalonensone.

Cell Viability (Cytotoxicity) Assay using MTT

This protocol is used to determine the concentration of Djalonensone that inhibits cell viability by 50% (IC50).

- Cell Culture: Plate intestinal epithelial cells (e.g., IPEC-1) in 96-well plates at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.
- Treatment: Expose the cells to varying concentrations of Djalonensone (e.g., 0 to 250 μM) dissolved in a suitable solvent like DMSO (final concentration ≤1%) for 24 hours.[7]
- MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.



 Data Analysis: Solubilize the formazan crystals and measure the absorbance spectrophotometrically. The IC50 value is then calculated from the dose-response curve.

Assessment of Apoptosis and DNA Oxidation

These methods are employed to understand the mechanisms of Djalonensone-induced cell death.

- Apoptosis Detection: Treat cells with Djalonensone and assess for apoptosis by measuring the activation of caspase-3/7.[2][5][6]
- DNA Oxidation: After a 24-hour exposure to Djalonensone, measure DNA oxidation in cell samples using an immune-enzymatic method, such as a DNA Oxidative Damage ELISA Kit, to quantify markers like 8-hydroxy-2'-deoxyguanosine.[7]

Signaling Pathway Analysis

Research indicates that Djalonensone (AME) can inhibit the Akt/Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular response to oxidative stress.[2][5][6]

Quantitative Real-Time PCR (qPCR)

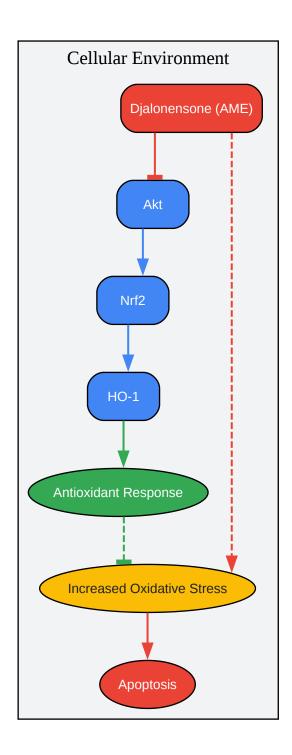
This technique is used to measure changes in the gene expression of key components of the signaling pathway.

- RNA Extraction: Isolate total RNA from cells treated with Djalonensone and from untreated control cells.
- cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
- qPCR: Perform qPCR using specific primers for Akt, Nrf2, and HO-1 to quantify their mRNA levels. A significant decrease in the expression of these genes in treated cells compared to the control indicates inhibition of the pathway.[2]

Visualizing the Impact of Djalonensone on the Akt/Nrf2/HO-1 Signaling Pathway



The following diagram, generated using Graphviz, illustrates the proposed mechanism of Djalonensone's inhibitory effect on the Akt/Nrf2/HO-1 signaling pathway, leading to increased oxidative stress and apoptosis.



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Caption: Djalonensone's inhibition of the Akt/Nrf2/HO-1 pathway.



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